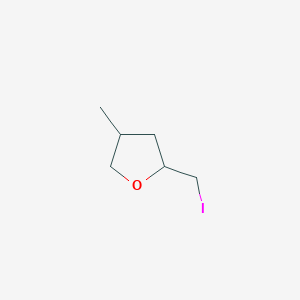

2-(Iodomethyl)-4-methyloxolane

CAS No.:

Cat. No.: VC17727846

Molecular Formula: C6H11IO

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11IO |

|---|---|

| Molecular Weight | 226.06 g/mol |

| IUPAC Name | 2-(iodomethyl)-4-methyloxolane |

| Standard InChI | InChI=1S/C6H11IO/c1-5-2-6(3-7)8-4-5/h5-6H,2-4H2,1H3 |

| Standard InChI Key | HOCUMDJJBOVVGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(OC1)CI |

Introduction

2-(Iodomethyl)-4-methyloxolane is a chemical compound belonging to the class of oxolanes, which are cyclic ethers. Its molecular formula is C6H11IO, featuring a five-membered oxolane ring with a methyl group at the 4-position and an iodomethyl substituent at the 2-position . This unique structure imparts specific reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis of 2-(Iodomethyl)-4-methyloxolane

The synthesis of 2-(Iodomethyl)-4-methyloxolane typically involves the iodination of precursor compounds. This process requires careful control of reaction conditions such as temperature and reagent concentrations to maximize yield and minimize by-products. The iodination reactions usually proceed under mild conditions, allowing for selective functionalization without significant degradation of sensitive moieties.

| Synthesis Method | Description | Yield |

|---|---|---|

| Iodination of Precursors | Involves the use of iodine and an oxidizing agent under controlled conditions. | Variable, dependent on conditions |

| Electrophilic Substitution | Iodine replaces a hydrogen atom in the precursor compound. | High under optimal conditions |

Applications in Organic Synthesis and Medicinal Chemistry

2-(Iodomethyl)-4-methyloxolane finds applications primarily in scientific research and industrial chemistry. Its unique structure and reactivity make it a versatile intermediate in organic synthesis. The compound is used in creating complex molecules that may have potential applications in medicinal chemistry, such as drug development.

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Used as an intermediate in synthesizing complex molecules. | Development of new chemical entities |

| Medicinal Chemistry | Potential applications in drug development due to its reactivity. | Creation of novel therapeutic agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume